N-(3-ethoxypropyl)-2-fluorobenzamide
Overview
Description
N-(3-ethoxypropyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.11650692 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicity and Applications of Fluorophores in Molecular Imaging
Fluorophores, including fluorinated compounds similar to N-(3-ethoxypropyl)-2-fluorobenzamide, are extensively used for in vivo cancer diagnosis through optical imaging, offering real-time detection capabilities with portable equipment. Despite their utility, the toxicity of such fluorophores is a critical consideration before their safe administration to patients. Research indicates that while fluorophores can be toxic, the doses used in molecular imaging are typically much lower than those that cause adverse effects, suggesting a balance between efficacy and safety in their application (Alford et al., 2009).
Environmental Fate and Behavior of Parabens
The study of parabens, which are esters of para-hydroxybenzoic acid often used in conjunction with fluorinated compounds in consumer products, sheds light on the environmental persistence and potential endocrine-disrupting effects of such chemicals. Despite efficient removal in wastewater treatments, parabens and by extension fluorinated analogs remain detectable in aquatic environments, necessitating further research into their long-term environmental and health impacts (Haman et al., 2015).
Pharmacokinetics and Safety of Insect Repellent DEET
N,N-Diethyl-3-methylbenzamide (DEET) serves as an example of a compound with extensive research on its pharmacokinetics and safety profile. While not directly related to this compound, the methodologies and considerations in assessing DEET's effectiveness and safety provide a model for evaluating similar compounds. DEET's wide use against various insects and its potential side effects underscore the importance of understanding the pharmacokinetics and toxicology of such chemicals (Qiu et al., 1998).
Antioxidant Activity Determination
The study of antioxidants, including fluorinated compounds, is vital for applications ranging from food engineering to pharmaceuticals. Various assays for determining antioxidant activity reflect the diverse chemical reactions involved, highlighting the importance of selecting appropriate methods for specific research goals. This understanding aids in elucidating the potential therapeutic and protective roles of fluorinated antioxidants in medical applications (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRBJJCKVUOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.